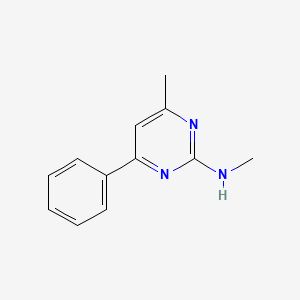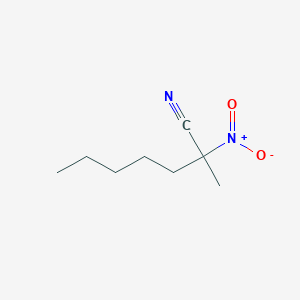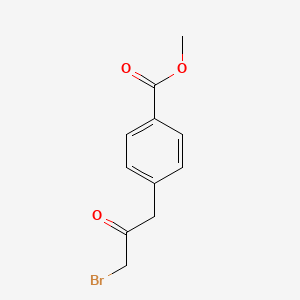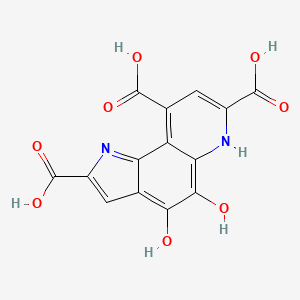
Methanesulfonanilide, 4'-((2-isopropyl-9-acridinyl)amino)-3'-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonanilide, 4’-((2-isopropyl-9-acridinyl)amino)-3’-methoxy- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an acridine moiety, which is a tricyclic aromatic system, and a methanesulfonanilide group. The combination of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonanilide, 4’-((2-isopropyl-9-acridinyl)amino)-3’-methoxy- typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the acridine core, followed by the introduction of the isopropyl group and the methoxy group. The final step involves the attachment of the methanesulfonanilide group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of Methanesulfonanilide, 4’-((2-isopropyl-9-acridinyl)amino)-3’-methoxy- is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is purified using techniques such as crystallization, distillation, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonanilide, 4’-((2-isopropyl-9-acridinyl)amino)-3’-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are commonly used.
Substitution: Substitution reactions often require the use of nucleophiles or electrophiles, along with appropriate solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions can result in the formation of new compounds with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Methanesulfonanilide, 4’-((2-isopropyl-9-acridinyl)amino)-3’-methoxy- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is used in the production of specialty chemicals, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of Methanesulfonanilide, 4’-((2-isopropyl-9-acridinyl)amino)-3’-methoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Methanesulfonanilide, 4’-((2-isopropyl-9-acridinyl)amino)-3’-methoxy- can be compared with other similar compounds, such as:
Methanesulfonanilide derivatives: These compounds share the methanesulfonanilide group but differ in other functional groups, leading to variations in their properties and applications.
Acridine derivatives: Compounds with the acridine moiety exhibit similar aromatic characteristics but may have different substituents, affecting their chemical and biological behavior.
The uniqueness of Methanesulfonanilide, 4’-((2-isopropyl-9-acridinyl)amino)-3’-methoxy- lies in its specific combination of functional groups, which imparts distinct properties and makes it valuable for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
79453-37-5 |
|---|---|
Molekularformel |
C24H25N3O3S |
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
N-[3-methoxy-4-[(2-propan-2-ylacridin-9-yl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C24H25N3O3S/c1-15(2)16-9-11-21-19(13-16)24(18-7-5-6-8-20(18)25-21)26-22-12-10-17(14-23(22)30-3)27-31(4,28)29/h5-15,27H,1-4H3,(H,25,26) |
InChI-Schlüssel |
UBTXMGWRYKDCSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC2=C(C3=CC=CC=C3N=C2C=C1)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



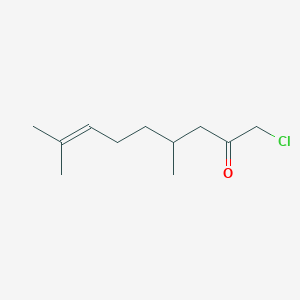



![N-Methyl-N-[4-(triphenylgermyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14429198.png)


